molecular formula C6H2Cl2FN3 B13475241 1-Azido-2,4-dichloro-5-fluorobenzene

1-Azido-2,4-dichloro-5-fluorobenzene

Cat. No.: B13475241
M. Wt: 206.00 g/mol
InChI Key: QHVPYRMGWYACHC-UHFFFAOYSA-N
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Description

1-Azido-2,4-dichloro-5-fluorobenzene is an aromatic compound characterized by the presence of azido, dichloro, and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2,4-dichloro-5-fluorobenzene typically involves the introduction of the azido group onto a pre-functionalized benzene ring. One common method is the diazotization of 2,4-dichloro-5-fluoroaniline followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to introduce the azido group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,4-dichloro-5-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, sodium nitrite, hydrochloric acid.

    Cycloaddition: Copper(I) catalysts, alkynes.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

Major Products:

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

1-Azido-2,4-dichloro-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-2,4-dichloro-5-fluorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or biomolecule labeling.

Comparison with Similar Compounds

Uniqueness: 1-Azido-2,4-dichloro-5-fluorobenzene is unique due to the combination of azido, dichloro, and fluorine substituents, which confer distinct reactivity patterns and potential applications. The presence of multiple electron-withdrawing groups enhances its reactivity in nucleophilic substitution and cycloaddition reactions, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C6H2Cl2FN3

Molecular Weight

206.00 g/mol

IUPAC Name

1-azido-2,4-dichloro-5-fluorobenzene

InChI

InChI=1S/C6H2Cl2FN3/c7-3-1-4(8)6(11-12-10)2-5(3)9/h1-2H

InChI Key

QHVPYRMGWYACHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)N=[N+]=[N-]

Origin of Product

United States

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